molecular formula C4H9FN2S B13075049 3-(2-Fluoroethyl)-1-methylthiourea

3-(2-Fluoroethyl)-1-methylthiourea

Cat. No.: B13075049
M. Wt: 136.19 g/mol
InChI Key: CBWXEOIXKUYHHU-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-1-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The addition of a fluoroethyl group and a methyl group to the thiourea backbone gives this compound unique properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-1-methylthiourea typically involves the reaction of 2-fluoroethylamine with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-Fluoroethylamine+Methyl isothiocyanateThis compound\text{2-Fluoroethylamine} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} 2-Fluoroethylamine+Methyl isothiocyanate→this compound

The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-1-methylthiourea can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoroethyl)-1-methylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-1-methylthiourea involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The thiourea group can interact with enzymes and proteins, potentially inhibiting their activity. This makes the compound of interest in the study of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoroethyl)-1-phenylthiourea
  • 3-(2-Fluoroethyl)-1-ethylthiourea
  • 3-(2-Fluoroethyl)-1-propylthiourea

Uniqueness

3-(2-Fluoroethyl)-1-methylthiourea is unique due to the presence of both a fluoroethyl group and a methyl group. This combination can enhance its chemical stability and biological activity compared to other thiourea derivatives. The fluoroethyl group, in particular, can improve the compound’s ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.

Properties

Molecular Formula

C4H9FN2S

Molecular Weight

136.19 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methylthiourea

InChI

InChI=1S/C4H9FN2S/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8)

InChI Key

CBWXEOIXKUYHHU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCF

Origin of Product

United States

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